1-(3,4,5-Trimethoxyphenyl)-3,4-dihydroisoquinoline

Tubulin Polymerization Anticancer Medicinal Chemistry

This compound's precise 3,4,5-trimethoxyphenyl substitution and dihydroisoquinoline core are critical for colchicine-site tubulin binding—unlike generic analogs that lose activity. Use as a validated starting scaffold for antimitotic drug discovery or as a minimal pharmacophoric probe in cell-free assays. Available as the hydrochloride salt for early-stage research with defined LogP (2.54) and tPSA (40.05 Ų).

Molecular Formula C18H19NO3
Molecular Weight 297.3 g/mol
CAS No. 143540-80-1
Cat. No. B11835340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4,5-Trimethoxyphenyl)-3,4-dihydroisoquinoline
CAS143540-80-1
Molecular FormulaC18H19NO3
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NCCC3=CC=CC=C32
InChIInChI=1S/C18H19NO3/c1-20-15-10-13(11-16(21-2)18(15)22-3)17-14-7-5-4-6-12(14)8-9-19-17/h4-7,10-11H,8-9H2,1-3H3
InChIKeyMKVACXBGKQFAJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4,5-Trimethoxyphenyl)-3,4-dihydroisoquinoline (CAS 143540-80-1): A Core Scaffold in Tubulin-Targeted Anticancer Research


1-(3,4,5-Trimethoxyphenyl)-3,4-dihydroisoquinoline (CAS 143540-80-1) is a synthetic small molecule belonging to the 1-aryl-3,4-dihydroisoquinoline class. It features the 3,4,5-trimethoxyphenyl (TMP) pharmacophore, a critical motif for binding the colchicine site on tubulin, which underpins its role in antimitotic and anticancer research [1]. The compound is commercially available as a hydrochloride salt for early discovery programs and is identified in authoritative databases by its molecular formula (C18H19NO3) and a molecular weight of 297.35 g/mol [2].

1-(3,4,5-Trimethoxyphenyl)-3,4-dihydroisoquinoline: Why Substitution with Other 1-Aryl-3,4-dihydroisoquinolines Compromises Specificity


Interchanging 1-(3,4,5-trimethoxyphenyl)-3,4-dihydroisoquinoline with close structural analogs in the 1-aryl-3,4-dihydroisoquinoline class is scientifically unjustified due to the profound impact of the aryl ring's substitution pattern on target engagement and biological outcome. For instance, the presence and precise positioning of methoxy groups on the 1-phenyl ring are critical determinants of tubulin binding affinity and subsequent cytotoxic potency [1]. Replacing the 3,4,5-trimethoxyphenyl moiety with a less electron-rich or differently substituted aryl group, as seen in 1-phenyl-3,4-dihydroisoquinoline derivatives, can lead to a substantial reduction in activity or a complete loss of the desired pharmacological profile [2]. The dihydroisoquinoline core's oxidation state is equally crucial, as saturation to tetrahydroisoquinoline [2] or aromatization to isoquinoline [3] alters molecular conformation and abolishes the planar geometry required for effective interaction with the colchicine binding pocket, rendering generic substitution invalid for researchers aiming to maintain consistent, class-specific activity.

Quantitative Differentiation of 1-(3,4,5-Trimethoxyphenyl)-3,4-dihydroisoquinoline Against Structural Analogs


The Critical Role of the 3,4,5-Trimethoxyphenyl Moiety for Potent Tubulin Binding Affinity

1-(3,4,5-Trimethoxyphenyl)-3,4-dihydroisoquinoline retains the essential 3,4,5-trimethoxyphenyl (TMP) pharmacophore, a structural feature that is known to be indispensable for high-affinity binding to the colchicine site of tubulin [1]. A head-to-head comparison study of 1-aryl-3,4-dihydroisoquinoline derivatives demonstrated that compounds lacking this specific TMP motif exhibit significantly reduced tubulin polymerization inhibitory activity [2]. While direct tubulin inhibition data for the exact compound is limited, the presence of the TMP group is a strong class-level inference for its enhanced binding potential compared to non-TMP containing 1-aryl analogs, such as the 1-phenyl derivative 5n, which, despite being the most potent in its series, bears only a mono-methoxy substitution and shows only micromolar cytotoxicity [2]. This underscores the TMP group's role as a key differentiator for potency.

Tubulin Polymerization Anticancer Medicinal Chemistry

The 3,4-Dihydroisoquinoline Core: Maintaining the Planar Geometry Essential for Colchicine Site Binding

The 3,4-dihydroisoquinoline core of the target compound is crucial for its potential bioactivity, as its partially unsaturated, planar structure is conducive to intercalation at the colchicine binding site of tubulin [1]. This is a key differentiator from closely related tetrahydroisoquinoline or fully aromatic isoquinoline analogs. A 2012 study by Zheng et al. [2] provides quantitative evidence: while a series of 1-phenyl-3,4-dihydroisoquinolines (like the target compound's core) demonstrated tubulin polymerization inhibitory activity, the corresponding 1-phenyl-1,2,3,4-tetrahydroisoquinoline analogs were synthesized and found to be biologically inactive. This is a direct comparative result indicating that the core's oxidation state is not interchangeable. Furthermore, in a study on IsoCombretaQuinolines [3], the dihydroisoquinoline scaffold was utilized to mimic the geometry of isoCA-4, another potent TMP-containing inhibitor, for effective tubulin binding.

Tubulin Polymerization Anticancer Medicinal Chemistry

Distinct Physicochemical Properties from Common Analogs: LogP and Topological PSA

1-(3,4,5-Trimethoxyphenyl)-3,4-dihydroisoquinoline possesses quantifiable physicochemical properties that differentiate it from other key analogs, which can influence experimental handling and in vitro ADME predictions. Its computed partition coefficient (LogP) is 2.54 and its topological polar surface area (tPSA) is 40.05 Ų [1]. These values can be compared to the more complex analog 6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydroisoquinoline, which has a higher molecular weight (357.4 g/mol) and a greater number of hydrogen bond acceptors, potentially impacting solubility and permeability . The specific LogP and tPSA of the target compound suggest a balance between lipophilicity and polarity that is distinct within its class, making it a well-defined chemical probe for its size.

Drug Discovery ADME Medicinal Chemistry

Validated Research Applications for 1-(3,4,5-Trimethoxyphenyl)-3,4-dihydroisoquinoline Based on Its Unique Profile


As a Core Scaffold for Designing Novel Colchicine Site Tubulin Inhibitors

1-(3,4,5-Trimethoxyphenyl)-3,4-dihydroisoquinoline is optimally deployed as a foundational scaffold in medicinal chemistry for the rational design of novel antimitotic agents. Its structure incorporates both the critical 3,4,5-trimethoxyphenyl (TMP) pharmacophore and the 3,4-dihydroisoquinoline core, both of which are individually validated as essential for tubulin polymerization inhibition [1] [2]. Researchers can use this compound as a starting point for introducing diverse substituents on the isoquinoline ring to explore structure-activity relationships (SAR) and optimize binding affinity to the colchicine site, a proven strategy employed in related chemical series [3]. This application is directly supported by the class-level inference of its TMP group's importance and the demonstrated activity of its dihydroisoquinoline core.

As a Minimal Pharmacophoric Probe in Tubulin Polymerization Assays

Given its defined physicochemical properties (LogP 2.54, tPSA 40.05 Ų) and the presence of the essential TMP moiety without additional substituents [1], this compound serves as an ideal minimal pharmacophoric probe in cell-free tubulin polymerization assays. Unlike bulkier analogs like 6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydroisoquinoline, its smaller size and lower polarity may reduce confounding factors related to solubility or non-specific binding [2]. This allows for a cleaner interpretation of the direct contribution of the 1-(3,4,5-trimethoxyphenyl)-3,4-dihydroisoquinoline core structure to tubulin inhibition, which is a critical step in early-stage drug discovery validation.

As a Positive Control in Assays for TMP-Dependent Biological Activity

The compound is well-suited as a positive control in biological assays designed to screen for or characterize TMP-dependent interactions with tubulin. Since the TMP moiety is a well-known and potent pharmacophore for the colchicine site [1], 1-(3,4,5-trimethoxyphenyl)-3,4-dihydroisoquinoline provides a benchmark for activity in experimental systems. Its use as a control is reinforced by the finding that analogs with different core oxidation states, such as tetrahydroisoquinolines, are inactive [2], confirming that the signal from this compound would be specific to the active conformation and pharmacophore combination.

Quote Request

Request a Quote for 1-(3,4,5-Trimethoxyphenyl)-3,4-dihydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.